molecular formula C19H30N2O3 B12751988 Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- CAS No. 96062-89-4

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl-

Cat. No.: B12751988
CAS No.: 96062-89-4
M. Wt: 334.5 g/mol
InChI Key: ASKMDBGIFPVKJJ-UHFFFAOYSA-N
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Description

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is a synthetic organic compound It is derived from eugenol, which is a major component of clove essential oil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- typically involves multiple steps. One common method starts with the extraction of eugenol from clove oil. Eugenol is then subjected to various chemical reactions to introduce the necessary functional groups. For instance, eugenol can be alkylated to form derivatives with different terminal groups such as hydrogen, hydroxyl, ester, chlorine, and carboxylic acid . These derivatives can then be further modified to obtain the desired propionamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of eugenol followed by its chemical modification using established synthetic routes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the allyl group in the compound may result in the formation of an epoxide or a diol.

Scientific Research Applications

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms. Its cytotoxic effects on cancer cells may involve the induction of programmed cell death (apoptosis) through the activation of caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(3-(dimethylamino)propyl)-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

96062-89-4

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide

InChI

InChI=1S/C19H30N2O3/c1-7-9-15-10-11-16(17(14-15)23-6)24-19(2,3)18(22)20-12-8-13-21(4)5/h7,10-11,14H,1,8-9,12-13H2,2-6H3,(H,20,22)

InChI Key

ASKMDBGIFPVKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCCN(C)C)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

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